molecular formula C13H16N2O2 B13947114 4-Ethoxy-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one

4-Ethoxy-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one

Cat. No.: B13947114
M. Wt: 232.28 g/mol
InChI Key: JZMGGTSFOADCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone family This compound is characterized by its unique structure, which includes an ethoxy group, two methyl groups, and a phenyl group attached to a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization and subsequent ethoxylation. The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process. The general synthetic route can be summarized as follows:

  • Condensation of ethyl acetoacetate with phenylhydrazine.
  • Cyclization to form the pyrazolone ring.
  • Ethoxylation to introduce the ethoxy group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolone derivatives, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

4-Ethoxy-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 4-((4-Ethoxy-benzylidene)-amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one
  • 4-Methylaminoantipyrine
  • 4,4’-Methylenebis (1,2-dihydro-1,5-dimethyl-2-phenyl)-3H-Pyrazol-3-one

Comparison: Compared to similar compounds, 4-Ethoxy-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one is unique due to its specific ethoxy group, which imparts distinct chemical properties and potential biological activities. Its structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

4-ethoxy-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C13H16N2O2/c1-4-17-12-10(2)14(3)15(13(12)16)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3

InChI Key

JZMGGTSFOADCCM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N(N(C1=O)C2=CC=CC=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.